Suicide Inactivation of Methylmalonyl-CoA Mutase
Itaconyl-CoA functions as a mechanism-based suicide inactivator of both human and Mycobacterium tuberculosis methylmalonyl-CoA mutase (MCM), forming a markedly air-stable biradical adduct with the 5′-deoxyadenosyl moiety of the B12 coenzyme [1]. In contrast, the physiological substrate methylmalonyl-CoA and related analogs such as succinyl-CoA undergo normal catalytic turnover without radical trapping. The itaconyl-CoA-inhibited MCM exhibits impaired communication with its auxiliary repair proteins, effectively derailing both catalytic activity and enzyme repair capacity—a property not shared by any other acyl-CoA tested [1]. Crystallographic analysis of the inhibited enzyme revealed a metal-centered cobalt radical approximately 6 Å distant from the tertiary carbon-centered radical, a structural signature unique to the itaconyl-CoA adduct [1].
| Evidence Dimension | Enzyme inactivation mechanism and radical adduct formation |
|---|---|
| Target Compound Data | Forms stable biradical adduct with B12 coenzyme; suicide inactivator of MCM |
| Comparator Or Baseline | Succinyl-CoA, methylmalonyl-CoA: No biradical formation; undergo normal catalysis |
| Quantified Difference | Qualitative mechanistic divergence: only itaconyl-CoA yields a stable trapped radical species detectable by EPR spectroscopy and crystallography; repair communication impaired in MCM-[itaconyl-CoA] complex |
| Conditions | Human and M. tuberculosis recombinant MCM; EPR spectroscopy; X-ray crystallography |
Why This Matters
This unique suicide inactivation mechanism is essential for studies of B12-dependent enzyme inhibition and cannot be replicated using succinyl-CoA or other commercially available acyl-CoAs.
- [1] Ruetz M, Campanello GC, Purchal M, Shen H, McDevitt L, Gouda H, et al. Itaconyl-CoA forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair. Science. 2019;366(6465):589-593. View Source
